molecular formula C18H18N4O2 B5538682 4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE

Cat. No.: B5538682
M. Wt: 322.4 g/mol
InChI Key: QCBBPIOWTIGNPS-UHFFFAOYSA-N
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Description

4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)butanamide is 322.14297583 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

1,3,4-Oxadiazoles, including derivatives similar to 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)butanamide, have been extensively researched for their potential in heterocyclic synthesis and biological applications. These compounds have shown promising results as urease inhibitors, indicating their potential in therapeutic drug design (Nazir et al., 2018). Additionally, the synthesis and characterization of similar oxadiazole derivatives have contributed to understanding their optical properties, which could be relevant in various scientific applications (Ge et al., 2011).

Acetyl- and Butyrylcholinesterase Inhibition

Research has also been conducted on 5-Aryl-1,3,4-oxadiazoles, related to the compound , for their inhibition of acetyl- and butyrylcholinesterase. These findings are significant in the context of treating diseases like dementia and myasthenia gravis (Pflégr et al., 2022).

Anticancer Properties

Furthermore, substituted 1,3,4-oxadiazoles have been studied for their potential as anticancer agents. This research has included the synthesis of novel compounds and evaluation of their efficacy against cancer cell lines, demonstrating the broader implications of these compounds in medicinal chemistry (Redda & Gangapuram, 2007).

Photoluminescent Properties

In addition, the photoluminescent properties of certain 1,3,4-oxadiazole-containing compounds have been investigated. This includes studies on novel dinuclear complexes, which have shown enhanced emission properties, suggesting potential applications in materials science and optoelectronics (Zhen-jun, 2011).

Synthesis of Natural Product Analogs

1,3,4-Oxadiazoles have also been synthesized as analogs of natural products, with some showing significant antitumor activity. This research provides insights into the structural requirements for biological activity and potential therapeutic applications (Maftei et al., 2013).

Apoptosis Induction and Anticancer Activity

Moreover, 1,3,4-oxadiazoles have been identified as apoptosis inducers, with potential as anticancer agents. Studies have shown their effectiveness against various cancer cell lines, further underlining their significance in cancer research (Zhang et al., 2005).

Antimicrobial Properties

Additionally, some derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial properties, highlighting their potential in the development of new antimicrobial agents (Farag et al., 2009).

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-16(20-13-14-6-5-11-19-12-14)9-4-10-17-21-18(22-24-17)15-7-2-1-3-8-15/h1-3,5-8,11-12H,4,9-10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBBPIOWTIGNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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